3-(2-Aminoethyl)piperidine-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O/c9-4-3-7-2-1-5-11(6-7)8(10)12/h7H,1-6,9H2,(H2,10,12) |
InChI Key |
KCALNMIVFNPSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)CCN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 3 2 Aminoethyl Piperidine 1 Carboxamide Frameworks
Functional Group Interconversions on the Aminoethyl Moiety
The primary amino group on the ethyl side chain is a key locus for a variety of functional group interconversions. Standard reactions for primary amines, such as acylation and sulfonylation, can be readily applied to introduce a diverse array of substituents.
For instance, the reaction of the primary amine with acylating agents like acid chlorides or anhydrides under standard conditions is expected to yield the corresponding N-acyl derivatives. Similarly, treatment with sulfonyl chlorides in the presence of a base would lead to the formation of sulfonamides. These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and target-binding interactions. While direct experimental data on 3-(2-aminoethyl)piperidine-1-carboxamide is not extensively available in the reviewed literature, the reactivity of the aminoethyl moiety can be inferred from analogous transformations in similar piperidine-containing structures.
In a study focused on 4-(2-aminoethyl)piperidine derivatives, a multi-step synthesis was employed to introduce various amino moieties. nih.govd-nb.inforesearchgate.net This process involved the conversion of a primary alcohol to a mesylate, which then underwent nucleophilic substitution with different amines. nih.govd-nb.inforesearchgate.net This highlights the feasibility of derivatizing the side chain connected to the piperidine (B6355638) ring, suggesting that the aminoethyl group of this compound could be similarly functionalized through analogous synthetic routes.
| Reaction Type | Reagents and Conditions | Expected Product |
| Acylation | Acid chloride (R-COCl), base (e.g., triethylamine), solvent (e.g., CH2Cl2) | N-[2-(1-carbamoylpiperidin-3-yl)ethyl]amide |
| Sulfonylation | Sulfonyl chloride (R-SO2Cl), base (e.g., pyridine), solvent (e.g., CH2Cl2) | N-[2-(1-carbamoylpiperidin-3-yl)ethyl]sulfonamide |
| Reductive Amination | Aldehyde or Ketone (R-CHO or R2C=O), reducing agent (e.g., NaBH(OAc)3) | N-alkylated or N,N-dialkylated aminoethyl derivative |
Modifications of the Piperidine Ring System
The piperidine ring itself presents multiple avenues for modification, including the introduction of substituents at its carbon atoms and the derivatization of the ring's endocyclic nitrogen atom.
Substituent Variations at Piperidine Carbon Positions
The introduction of substituents onto the carbon framework of the piperidine ring can be achieved through various synthetic strategies, including C-H functionalization and regioselective alkylation. nih.govresearchgate.netacs.orgodu.edu Rhodium-catalyzed C-H insertion reactions, for example, have been utilized for the site-selective functionalization of piperidine derivatives. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov
For 3-substituted piperidines, direct functionalization at the C-3 position can be challenging due to electronic effects from the nitrogen atom. nih.gov However, indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been successfully employed to introduce substituents at this position. nih.gov Another approach involves the regioselective 3-alkylation of piperidine by generating an enamide anion from Δ¹-piperideine, which can then be reacted with alkyl halides. odu.edu These methods provide pathways to access a variety of substituted this compound analogs with diverse substitution patterns on the piperidine ring.
| Method | Key Features | Potential Application |
| Rhodium-Catalyzed C-H Functionalization | Site-selectivity controlled by catalyst and N-protecting group. | Introduction of arylacetate and other groups at C2, C3, or C4. nih.gov |
| Regioselective 3-Alkylation | Involves formation of an enamide anion intermediate. | Introduction of alkyl groups specifically at the C3 position. odu.edu |
| Reductive Functionalization of Carboxamides | α-C-H functionalization of unprotected cyclic amines. | Synthesis of α-branched piperidine derivatives. ntu.edu.sg |
Nitrogen Atom Derivatization (e.g., Schiff Base Formation)
The secondary amine within the piperidine ring of the parent 3-(2-aminoethyl)piperidine (prior to the formation of the carboxamide at the 1-position) is a nucleophilic center that can participate in various reactions. One common derivatization is the formation of Schiff bases through condensation with aldehydes or ketones. This reaction typically proceeds by mixing the amine and the carbonyl compound, often with acid or base catalysis, to form an imine. For instance, new Schiff bases have been synthesized by the condensation of ethyl 4-aminopiperidine-1-carboxylate with various pyridine (B92270) carboxaldehydes. acgpubs.org While this example involves an exocyclic amine, the principle applies to the endocyclic nitrogen of a deprotected piperidine ring.
Piperidine itself is often used as a catalyst for Schiff base formation, highlighting the reactivity of its nitrogen atom. jptcp.com The reaction initiates with the formation of an iminium ion, which is a key intermediate in the catalytic cycle. acs.org This inherent reactivity suggests that the piperidine nitrogen in a deprotected 3-(2-aminoethyl)piperidine scaffold would readily react with aldehydes to form the corresponding Schiff bases.
Formation of Complex Molecular Architectures
The this compound framework serves as a valuable building block for the construction of more complex molecules through conjugation with other cyclic systems and scaffold hybridization.
Conjugation with Heterocyclic Systems
The versatile nature of the piperidine scaffold allows for its conjugation with a wide range of heterocyclic systems, leading to the creation of novel hybrid molecules. This can be achieved by forming a covalent bond between the piperidine unit and a heterocycle. For example, a derivative of 1-(2-aminoethyl)piperidine has been synthesized where the piperidine ring is linked to a pyrazine (B50134) moiety through an amino bridge.
The synthesis of such conjugated systems often involves multi-step reaction sequences. In the case of piperidin-3-yl-oxathiazol-2-ones, the synthesis involves the cyclization of piperidine carboxamides using chlorocarbonylsulfenyl chloride. researchgate.net This demonstrates how the carboxamide functionality can be a precursor to a heterocyclic ring fused or attached to the piperidine core. Furthermore, the synthesis of 1,2,4-triazole-3-carboxamides can be achieved through either cyclization to introduce a 5-substituted fragment or alkylation to introduce a 1-substituted fragment, showcasing methods that could be adapted to link a triazole ring to the piperidine scaffold. mdpi.com
| Heterocyclic System | Linkage Type | Synthetic Strategy |
| Pyrazine | Amino bridge | Not detailed in the provided search results. |
| Oxathiazol-2-one | Fused to the piperidine ring via the carboxamide | Cyclization of piperidine carboxamides with chlorocarbonylsulfenyl chloride. researchgate.net |
| 1,2,4-Triazole | Attached to the piperidine scaffold | Cyclization or alkylation of triazole precursors. mdpi.com |
Scaffold Hybridization Approaches
Scaffold hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric scaffolds to create a new hybrid molecule with potentially enhanced or novel biological activities. The this compound framework is well-suited for such approaches.
An example of this is the exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for the development of multi-kinase inhibitors. nih.gov In this work, derivatives were synthesized where the core scaffold was elaborated with other bioactive moieties to target VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov
Another illustration of scaffold hybridization is the design and synthesis of piperine-carboximidamide hybrids. nih.gov In this study, the piperidine moiety of piperine (B192125) was replaced with other pharmacophoric groups to create hybrid molecules with antiproliferative activity. nih.gov This approach of combining the piperidine carboxamide core with other known pharmacophores allows for the systematic exploration of chemical space and the development of molecules with multi-target profiles.
Structure Activity Relationship Sar Studies of 3 2 Aminoethyl Piperidine 1 Carboxamide Analogues
Elucidation of Core Pharmacophoric Elements
The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For analogues of 3-(2-aminoethyl)piperidine-1-carboxamide, the core pharmacophoric elements can be inferred from SAR studies of related piperidine-3-carboxamide derivatives.
The piperidine-3-carboxamide moiety itself has been identified as a crucial element for the biological activity in certain contexts. Studies on N-arylpiperidine-3-carboxamide derivatives have shown that this core structure is vital for their senescence-inducing and antimelanoma activities. nih.gov In these studies, the regioisomer with a piperidine-4-carboxamide functionality was found to be inactive, highlighting the importance of the substitution pattern on the piperidine (B6355638) ring. nih.gov Furthermore, replacing the piperidine ring with smaller cyclic structures like pyrrolidine (B122466) or azetidine (B1206935) resulted in a gradual decrease in activity, suggesting that the six-membered piperidine ring is optimal for interaction with the biological target in this series. nih.gov
For a series of piperidine carboxamide derived calpain inhibitors, the piperidine carboxamide portion of the molecule was also found to be a key component for their inhibitory activity. nih.gov These findings underscore the significance of the piperidine-3-carboxamide scaffold as a foundational pharmacophoric element.
In a separate investigation of N-aryl piperidine inhibitors of microsomal prostaglandin (B15479496) E synthase-1, the N-aryl piperidine core was essential for activity. nih.gov While not identical to the title compound, this further supports the importance of the substituted piperidine ring in receptor binding and biological function.
| Compound | Core Moiety | Observed Activity |
| N-arylpiperidine-3-carboxamide | Piperidine-3-carboxamide | Active (Antimelanoma) |
| Piperidine-4-carboxamide analogue | Piperidine-4-carboxamide | Inactive |
| Pyrrolidine analogue | Pyrrolidine-3-carboxamide | Decreased activity |
| Azetidine analogue | Azetidine-3-carboxamide | Further decreased activity |
Impact of Stereochemistry and Chiral Centers on Biological Activity and Selectivity
The presence of a chiral center at the C3 position of the piperidine ring in this compound analogues introduces the possibility of stereoisomers (enantiomers and diastereomers), which can exhibit significantly different biological activities and selectivities. This stereochemical dependence is a well-documented phenomenon in medicinal chemistry, as biological macromolecules such as receptors and enzymes are themselves chiral and can interact differently with stereoisomers.
In a study of N-arylpiperidine-3-carboxamide derivatives, a high degree of enantioselectivity was observed. The (S)-configuration of the hit compound showed a 15-fold increase in activity compared to the (R)-configuration, with an EC50 of 0.27 µM for the (S)-enantiomer. nih.gov This pronounced difference in activity between enantiomers underscores the critical role of stereochemistry in the interaction of these ligands with their biological target.
Similarly, for novel piperidamide-3-carboxamide derivatives targeting cathepsin K, the synthesis and evaluation of (R)-enantiomers were specifically reported, implying a stereospecific interaction with the enzyme's active site. nih.gov Although this study focused on a different biological target, it reinforces the general principle that the stereochemistry of 3-substituted piperidine derivatives is a key determinant of their biological function.
The synthesis of enantiomerically pure 3-aminopiperidine derivatives is an area of active research, with methods such as asymmetric synthesis from prochiral compounds being developed to access specific stereoisomers for biological evaluation. d-nb.info The availability of enantiopure starting materials is crucial for systematically investigating the impact of stereochemistry on the activity of this compound analogues.
| Compound Series | Stereoisomer | Relative Activity |
| N-arylpiperidine-3-carboxamide | (S)-enantiomer | High activity (EC50 = 0.27 µM) |
| N-arylpiperidine-3-carboxamide | (R)-enantiomer | Low activity (15-fold less active than S) |
Modulation of Substituent Effects on Efficacy and Receptor Binding
The substituents on the this compound scaffold can be systematically varied to modulate the efficacy and receptor binding affinity of the resulting analogues. Key positions for modification include the carboxamide nitrogen (N1 position of the piperidine) and the amino group of the ethyl side chain.
In a study of 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands, modifications to the piperidine nitrogen had a profound impact on receptor affinity. nih.govresearchgate.netnih.gov While this study focused on 4-substituted piperidines, the findings offer valuable insights that may be applicable to 3-substituted analogues. In this series, 1-methylpiperidines displayed high σ1 receptor affinity, whereas analogues with a proton, a tosyl group, or an ethyl group at the piperidine nitrogen showed considerably lower affinity. nih.govresearchgate.netnih.gov This suggests that small, lipophilic substituents on the piperidine nitrogen may be favorable for σ1 receptor binding.
For a series of novel piperidamide-3-carboxamide derivatives as cathepsin K inhibitors, substitutions were made on both the N-1 sulfonyl group and the benzylamine (B48309) moiety attached to the C3-carboxamide. nih.gov It was generally observed that electron-withdrawing groups on the benzylamine ring resulted in higher potency than electron-donating groups. nih.gov For instance, a 4-chloro substitution on the benzylamine was more favorable for activity than 2-chloro or 3-chloro substitutions. nih.gov
In the context of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the presence of electronegative atoms, such as fluorine, on the N-aryl ring strongly influenced their antiproliferative effects. nih.gov The position of these substituents was also critical, with compounds lacking fluorine at the C2 and/or C3 positions of the aryl ring showing a significant loss of activity. nih.gov
| Analogue Series | Substituent Modification | Effect on Activity/Affinity |
| 4-(2-aminoethyl)piperidines (σ1 ligands) | N-Methyl | High affinity |
| 4-(2-aminoethyl)piperidines (σ1 ligands) | N-H, N-Ethyl, N-Tosyl | Lower affinity |
| Piperidamide-3-carboxamides (Cathepsin K inhibitors) | Electron-withdrawing groups on N-benzylamine | Higher potency |
| Piperidamide-3-carboxamides (Cathepsin K inhibitors) | Electron-donating groups on N-benzylamine | Lower potency |
| N-arylpiperidine-3-carboxamides (Antimelanoma) | Fluorine on N-aryl ring | Increased activity |
Conformational Analysis and Bioactivity Correlation in Piperidine Derivatives
The three-dimensional conformation of piperidine derivatives plays a significant role in their biological activity, as it dictates how the molecule presents its pharmacophoric features to the binding site of a receptor or enzyme. The piperidine ring typically adopts a chair conformation, but this can be influenced by the nature and orientation of its substituents.
For N-acylpiperidines, the partial double-bond character of the N-C(O) bond can introduce pseudoallylic strain, which influences the conformational preference of substituents at the C2 position. nih.gov While this study focused on 2-substituted piperidines, the principles of conformational restriction by N-acylation are relevant to 3-substituted analogues. Such conformational constraints can have a significant impact on the molecule's three-dimensional shape and, consequently, its interaction with biological targets. nih.gov
In molecular dynamics simulations of 4-(2-aminoethyl)piperidine derivatives binding to the σ1 receptor, different interactions of the piperidine nitrogen and its substituents with the lipophilic binding pocket were found to be responsible for the observed differences in receptor affinities. nih.govresearchgate.netnih.gov This highlights the importance of the conformation of the piperidine ring and its substituents in achieving optimal interactions within the binding site.
The interplay between conformational flexibility and biological activity is a key consideration in drug design. While a certain degree of flexibility is necessary for a ligand to adapt to its binding site, pre-organizing a molecule in its bioactive conformation can lead to an increase in potency and selectivity. Therefore, understanding the preferred conformations of this compound analogues through computational and experimental methods is crucial for establishing a clear correlation between conformation and bioactivity.
Target Based Biological Investigations of 3 2 Aminoethyl Piperidine 1 Carboxamide Derivatives
Enzyme Inhibition Studies
Derivatives of the aminoethyl-piperidine carboxamide core have been systematically evaluated for their ability to inhibit various classes of enzymes, demonstrating potential as modulators of key cellular processes.
Kinase Inhibition (e.g., VEGFR-2, ERK-2, Abl-1)
The structurally related N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been identified as a promising foundation for the development of multi-kinase inhibitors. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-Regulated Kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1) are crucial targets in cancer therapy due to their roles in angiogenesis and cell proliferation. nih.gov
Through a combination of computational methods, including support vector machine, similarity searching, and molecular docking, a derivative named NEPT (N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide) was discovered as an active scaffold against all three kinases. nih.gov Further synthesis and evaluation of its derivatives led to the identification of compounds with significant anti-proliferative activity. For instance, a representative compound, designated 6b, demonstrated notable potency against the K562 cell line, which exhibits hyperactivity of these kinases. nih.gov Molecular docking studies confirmed that compound 6b interacts with the active sites of VEGFR-2, ERK-2, and Abl-1, suggesting its biological effects are derived from the collaborative inhibition of these targets. nih.gov
| Compound | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6b | HepG2 (Human Liver Cancer) | 11.3 µM | nih.gov |
| 6b | K562 (Chronic Myelogenous Leukemia) | 4.5 µM | nih.gov |
Sirtuin Inhibition
The aminoethyl-piperidine moiety has been incorporated into novel scaffolds to target sirtuins, a class of NAD⁺-dependent deacetylases (SIRT1-7) involved in metabolism, DNA repair, and longevity. A new class of potent pan-SIRT1/2/3 inhibitors was developed based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold.
In the synthesis of these inhibitors, a key intermediate was modified by displacing a chloride group with 4-(2-Boc-aminoethyl)piperidine. This structural component proved crucial for the inhibitory activity of the resulting compounds. Structure-activity relationship studies revealed that replacing the aminoethylpiperidine group with a simpler piperidine (B6355638) moiety resulted in a dramatic decrease in sirtuin inhibitory activity, reducing it to micromolar levels. This finding underscores the importance of the extended aminoethyl-piperidine side chain for potent interaction with the sirtuin active site.
Glycogen Synthase Kinase-3 (GSK-3) Modulation
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to conditions like mood disorders and neurodegenerative diseases. researchgate.net Research into GSK-3 inhibitors has explored various chemical scaffolds, including those containing a piperidine-carboxamide core.
A series of potent, ATP-competitive GSK-3β inhibitors were developed based on an N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold. researchgate.net Optimization of this series, guided by the X-ray co-crystal structure of an early compound with GSK-3β, involved modifying substitutions at the indazole 5-position and the piperidine nitrogen. researchgate.net This effort led to compounds with significant inhibitory potency and good cell activity. One notable compound, 14i, demonstrated encouraging brain exposure and efficacy in an animal model of mania. researchgate.net
| Compound | Target | Activity (IC₅₀) | Activity (Ki) | Reference |
|---|---|---|---|---|
| 14i | GSK-3β | 2 nM | 1.6 nM | researchgate.net |
Receptor Agonism and Antagonism
Beyond enzyme inhibition, derivatives of the 3-(2-aminoethyl)piperidine-1-carboxamide structure have been investigated for their ability to modulate key cell surface and intracellular receptors.
Trace Amine-Associated Receptor 1 (TAAR1) Modulation
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates monoaminergic systems and is a target for treating psychotic disorders. A series of analogs based on a 4-(2-aminoethyl)piperidine core, which had not been previously associated with TAAR1 modulation, were synthesized and evaluated.
This investigation identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide as a submicromolar agonist of TAAR1. Structure-activity relationship studies led to the development of more potent compounds. The most active derivatives exhibited EC₅₀ values for TAAR1 agonistic activity in the low nanomolar range. One of the most promising compounds, AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide), displayed a statistically significant, dose-dependent reduction in hyperlocomotion in a dopamine (B1211576) transporter knockout (DAT-KO) rat model, highlighting its potential as a viable lead for further development.
| Compound | Target | Activity (EC₅₀) | Relative Agonism | Reference |
|---|---|---|---|---|
| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | TAAR1 | 0.507 µM | 65% | |
| AP163 | TAAR1 | 0.033 - 0.112 µM (range for most active compounds) | N/A |
Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid-1 (TRPV1) is an ion channel that functions as a sensor for noxious stimuli, including heat and capsaicin, making it an important target for the treatment of pain. A series of piperidine carboxamides were developed and identified as potent antagonists of TRPV1. Through the screening of a focused library, a benzoxazinone (B8607429) amide derivative was identified that demonstrated good potency in cell-based assays, validating the piperidine carboxamide scaffold as a promising starting point for the design of novel TRPV1 antagonists.
Serotoninergic and Dopaminergic Receptor Ligand Development
The modulation of serotoninergic and dopaminergic systems is a cornerstone of treatment for numerous central nervous system (CNS) disorders. Derivatives of this compound have been explored as ligands for these critical neurotransmitter receptors.
Aripiprazole, a well-known antipsychotic, owes its therapeutic effect to the blockade of dopaminergic D2 and serotonergic 5-HT2A receptors. mdpi.com Similarly, the anxiolytic action of buspirone (B1668070) is attributed to its partial agonist activity at 5-HT1A receptors. mdpi.com The development of novel ligands with specific affinities for these receptors is a continuous effort in neuropharmacology.
In one study, a series of arylpiperazine derivatives were synthesized and evaluated for their affinity to various serotonin (B10506) and dopamine receptor subtypes. mdpi.com For instance, compounds featuring a bipyridyl system linked to the piperazine (B1678402) showed moderate to low affinity for the 5-HT2A receptor. mdpi.com The nature of the terminal fragment on these molecules was found to significantly influence their binding affinity. mdpi.com
Docking simulations have provided insights into the binding modes of these derivatives. For example, certain indole (B1671886) derivatives have been shown to adopt a binding pose at the D2 receptor similar to that of the atypical antipsychotic risperidone. nih.gov The indole moiety typically occupies a deep hydrophobic sub-pocket, while the protonated piperazine nitrogen forms a crucial electrostatic interaction with an aspartate residue (Asp114). nih.gov
The affinity of these compounds for dopamine receptor subtypes (D1, D2s, D3, D5) is often determined using radioligand binding assays with agents like [3H]spiperone and [3H]SCH23390. mdpi.com
| Compound Type | Target Receptor(s) | Observed Activity | Reference |
| Arylpiperazine derivatives | 5-HT2A, D2 | Antipsychotic action | mdpi.com |
| Indole derivatives | D2 | Binding mode similar to risperidone | nih.gov |
| Arylpiperazine derivatives | 5-HT1A | Anxiolytic action | mdpi.com |
Interactions with Neurotransmitter Transport Systems
Beyond direct receptor binding, the modulation of neurotransmitter transporters represents another vital mechanism for influencing synaptic concentrations of serotonin and dopamine. Indolylpropyl-piperazine derivatives, for example, have been successfully developed as potent serotonin transporter (SERT) ligands. nih.gov A series of 2,3-dihydro-benzo nih.govhamdard.edu.pkoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides demonstrated nanomolar affinity for SERT, with some compounds exhibiting Ki values between 5 and 10 nM. nih.gov
In the context of dopamine transport, the dopamine transporter knockout (DAT-KO) rat model is a valuable tool for evaluating the in vivo efficacy of novel compounds. nih.govmdpi.com One study identified a 4-(2-aminoethyl)piperidine derivative, AP163, which displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats, suggesting its potential as a treatment for disorders associated with increased dopaminergic function. nih.govmdpi.com
Anticonvulsant Activity Assessment
The search for novel anticonvulsant agents with improved efficacy and safety profiles is an ongoing endeavor. Derivatives of this compound have been evaluated in various preclinical models of epilepsy.
The maximal electroshock (MES) and psychomotor (6 Hz) seizure tests are standard screening models. In one study, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were assessed. mdpi.com Compound 6 , 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a particularly beneficial ED50 in both the MES and 6 Hz tests, surpassing the reference drug valproic acid. mdpi.com
Another study focused on hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings. researchgate.net The most promising compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4 ), also demonstrated a higher ED50 value than valproic acid and ethosuximide (B1671622) in the MES and 6 Hz tests, respectively. researchgate.net
The subcutaneous pentylenetetrazole (scPTZ) seizure test is used to model myoclonic and absence seizures. researchgate.net Some of the synthesized derivatives were also active in this model. mdpi.com The potential mechanisms of action for these anticonvulsant effects are thought to involve interactions with voltage-gated sodium and calcium channels. mdpi.com
| Compound | Seizure Model | ED50 (mg/kg) | Reference Drug (ED50 mg/kg) | Reference |
| 6 | MES | 68.30 | Valproic Acid (252.74) | mdpi.com |
| 6 | 6 Hz (32 mA) | 28.20 | Valproic Acid (130.64) | mdpi.com |
| 4 | MES | 62.14 | Valproic Acid (252.7) | researchgate.net |
| 4 | 6 Hz | 75.59 | Valproic Acid (130.6), Ethosuximide (221.7) | researchgate.net |
Antineoplastic Activity Research
The piperidine moiety is a common structural feature in many anticancer drug candidates. mdpi.com Research into this compound derivatives has revealed promising antineoplastic activities through various mechanisms.
One area of investigation is the development of multi-kinase inhibitors. A study discovered N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT, 6a ) as an active scaffold against VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov A derivative, compound 6b , showed an IC50 value of 11.3 μM against the human liver cancer cell line HepG2 and induced significant apoptosis. nih.gov It also exhibited a lower IC50 of 4.5 μM against K562 cells, a line with hyperactivity of these kinases. nih.gov
Another approach involves inducing a senescence-like phenotype in cancer cells. An N-arylpiperidine-3-carboxamide derivative, compound 54 , demonstrated potent antimelanoma activity with an IC50 of 0.03 μM in A375 human melanoma cells, which was associated with a marked induction of senescence-like morphological changes. nih.gov
Furthermore, σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have shown antiproliferative properties. d-nb.inforesearchgate.net Piperidine 4a inhibited the growth of human non-small cell lung cancer cells (A427) to a similar extent as the σ1 antagonist haloperidol (B65202). d-nb.inforesearchgate.net Additionally, 1-Methylpiperidines 20a , 21a , and 22a displayed stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than known σ1 ligands. d-nb.inforesearchgate.net
| Compound | Cancer Cell Line | Activity | IC50 | Reference |
| 6b | HepG2 (Liver) | Anti-proliferative, Apoptosis induction | 11.3 μM | nih.gov |
| 6b | K562 (Leukemia) | Anti-proliferative | 4.5 μM | nih.gov |
| 54 | A375 (Melanoma) | Antimelanoma, Senescence-like changes | 0.03 μM | nih.gov |
| 4a | A427 (Lung) | Growth inhibition | - | d-nb.inforesearchgate.net |
| 20a, 21a, 22a | DU145 (Prostate) | Anti-proliferative | - | d-nb.inforesearchgate.net |
Antimicrobial, Antiviral, and Antifungal Activity Evaluation
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Piperidine derivatives have been investigated for their potential in this area. academicjournals.orgresearchgate.net
In a study evaluating six novel piperidine derivatives, compound 6 exhibited the strongest inhibitory activity against seven tested bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. academicjournals.orgresearchgate.net However, all six compounds showed no activity against the fungal species Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. academicjournals.orgresearchgate.net Varying degrees of inhibition were observed against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net
Another study on a series of N-substituted 3-aminopyrazine-2-carboxamides found that the most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17 ), with a MIC of 12.5 µg/mL. nih.gov Antibacterial activity was noted for phenyl and alkyl derivatives, but not for benzyl (B1604629) derivatives. nih.gov Antifungal activity was observed in all structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. nih.gov
Anti-inflammatory Response Evaluation
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. nih.gov Piperidine derivatives have shown potential as anti-inflammatory agents. hamdard.edu.pk
Three newly developed halogenated derivatives of piperidine-4-carboxamide were evaluated for their anti-inflammatory activity using a carrageenan-induced rat hind paw edema model. hamdard.edu.pk The chloro and bromo derivatives demonstrated potent anti-inflammatory effects, with percentage inhibition in edema volume comparable to the standard drug, acetylsalicylic acid. hamdard.edu.pk The fluoro derivative, however, produced insignificant activity. hamdard.edu.pk
The mechanisms underlying the anti-inflammatory effects of such compounds are often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the production of inflammatory mediators. nih.govmdpi.com
Computational Chemistry and in Silico Approaches for 3 2 Aminoethyl Piperidine 1 Carboxamide Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the piperidine (B6355638) carboxamide scaffold, docking studies have been instrumental in elucidating binding modes and identifying key interactions with various biological targets.
Research on 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands has utilized docking to identify putative binding modes. clinmedkaz.orgnih.gov These studies revealed that the piperidine ring and its substituents interact with a lipophilic binding pocket composed of specific amino acid residues. clinmedkaz.orgresearchgate.net Key interactions were identified with residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. clinmedkaz.orgnih.govresearchgate.net The protonated piperidine ring was found to reduce some crucial lipophilic interactions, which could be partially compensated by the introduction of an N-CH3 moiety. clinmedkaz.org
In another study, molecular docking was employed to investigate N-(2-aminoethyl)piperidine-4-carboxamide derivatives as potential multi-kinase inhibitors. clinmedkaz.org This analysis successfully disclosed the interactions of a lead compound with the active sites of VEGFR-2, ERK-2, and Abl-1 kinases, suggesting that its biological effects may stem from the collaborative inhibition of these targets. clinmedkaz.org Similarly, docking studies on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors have helped to investigate the binding of the most active compounds within the ALK active site, providing a structural basis for their inhibitory activity. nih.gov
| Target Protein | Interacting Residues | Key Findings |
| σ1 Receptor | Leu105, Tyr103, Phe107, Ile124, Glu172, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206 | The polar piperidine ring reduces lipophilic interactions; N-methylation partially restores favorable interactions. clinmedkaz.org |
| VEGFR-2 | Not specified | Docking disclosed interactions, suggesting a multi-target inhibition mechanism. clinmedkaz.org |
| ERK-2 | Not specified | Docking disclosed interactions, suggesting a multi-target inhibition mechanism. clinmedkaz.org |
| Abl-1 Kinase | Not specified | Docking disclosed interactions, suggesting a multi-target inhibition mechanism. clinmedkaz.org |
| ALK | Not specified | Investigated the binding mode of the most potent inhibitors to understand the inhibition mechanism. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is used to predict the activity of novel molecules and to understand which structural features are crucial for potency.
For piperidine carboxamide derivatives, 3D-QSAR studies have been successfully applied to develop predictive models for their activity as ALK inhibitors. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have built models with significant statistical validation. nih.gov For instance, one study reported a CoMFA model with a cross-validated correlation coefficient (q²) of 0.715 and a non-cross-validated correlation coefficient (r²) of 0.993. nih.gov The resulting 3D contour maps from these models highlight the importance of steric, electrostatic, and hydrophobic properties, indicating that modifications to specific groups on the compound's core could enhance biological activity. nih.gov
In a study on N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents, atom-based 3D-QSAR studies were performed to correlate molecular architecture with senescence-inducing activity. nih.gov These models provided detailed insights into the role of different substituents, helping to guide the rational design of more potent compounds. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target receptor. These models are then used in virtual screening to rapidly search large compound libraries for molecules that match the pharmacophore, identifying potential new hits.
A ligand-based pharmacophore model was developed for a series of piperidine-3-carboxamide derivatives to understand the structural requirements for their senescence-inducing activity in melanoma cells. nih.gov The resulting six-point pharmacophore hypothesis consisted of one hydrogen-bond acceptor, one hydrophobic group, one positively ionizable feature, and three aromatic rings. nih.gov This model successfully explained the observed activity differences between stereoisomers and guided the design of novel analogues. The most active compounds aligned well with all six features, where the carbonyl group of the 3-carboxamide corresponded to the hydrogen-bond acceptor and the piperidine nitrogen was represented by both hydrophobic and positively ionizable features. nih.gov
Virtual screening, often in conjunction with other methods, has also been applied. For example, a combination of support vector machine (a machine learning technique), similarity searching, and molecular docking led to the discovery of an N-(2-aminoethyl)piperidine-4-carboxamide scaffold active against VEGFR-2, ERK-2, and Abl-1 kinases. clinmedkaz.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability, conformational changes, and the thermodynamics of binding.
MD simulations have been crucial in refining the understanding of how 4-(2-aminoethyl)piperidine derivatives interact with the σ1 receptor. clinmedkaz.orgnih.govresearchgate.net After initial docking, MD simulations were performed on the receptor-ligand complexes to calculate the Gibbs free energy of binding (ΔGbind) using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. clinmedkaz.orgnih.gov These simulations confirmed that piperidine derivatives had a higher (less favorable) ΔGbind compared to more lipophilic cyclohexane (B81311) analogues. clinmedkaz.org Analysis of the per-residue binding free energy pinpointed that the polar protonated piperidine ring leads to less favorable interactions within the lipophilic pocket, quantifying the energetic contributions of individual amino acid residues. clinmedkaz.orgresearchgate.net
| Compound Type | Target | ΔGbind (kcal/mol) | Thermodynamic Finding |
| Cyclohexane Derivative (3) | σ1 Receptor | -11.31 | High affinity due to favorable lipophilic interactions. clinmedkaz.org |
| Piperidine Derivative (4a) | σ1 Receptor | -9.48 | Lower affinity due to unfavorable polar interactions of the piperidine ring. clinmedkaz.org |
| N-Methyl Piperidine (20a) | σ1 Receptor | -10.12 | Methyl group partially compensates for unfavorable polar interactions. clinmedkaz.org |
| N-Methyl Piperidine (21a) | σ1 Receptor | -10.06 | Similar partial compensation effect. clinmedkaz.org |
| N-Methyl Piperidine (22a) | σ1 Receptor | -9.97 | Similar partial compensation effect. clinmedkaz.org |
Prediction of Biological Activity Spectra (e.g., PASS Analysis)
Computational tools can predict the likely biological activity spectrum of a compound based on its structure, helping to prioritize molecules for further experimental testing. The Prediction of Activity Spectra for Substances (PASS) online tool is one such platform.
In silico studies using PASS have been conducted on new piperidine derivatives to predict their potential pharmacological activities and mechanisms of action. clinmedkaz.orgnih.gov The software analyzes the compound's structure and provides probabilities for various biological effects, with the results expressed as 'Pa' (probability to be active). nih.gov For a set of novel piperidine derivatives, PASS analysis predicted a wide range of activities, including effects on enzymes, receptors, transport systems, and voltage-gated ion channels. clinmedkaz.orgnih.gov Specific predicted activities included potential for use in treating cancer and central nervous system diseases, as well as antiarrhythmic and antimicrobial effects. clinmedkaz.orgnih.gov Such predictions are valuable for determining the direction of preclinical studies. clinmedkaz.org
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug design pipeline to analyze complex datasets, build predictive models, and generate novel molecular structures. nih.gov
Theoretical Calculations of Electronic and Vibrational Structures
Theoretical quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic and vibrational properties of a molecule. These calculations help to confirm the molecular structure and understand its reactivity.
For heterocyclic compounds containing a piperidine ring, DFT calculations are routinely performed to optimize the molecular geometry and predict vibrational spectra (FT-IR and FT-Raman). Methods like B3LYP with a 6-311G(d,p) basis set are used to calculate vibrational wavenumbers, which are then compared with experimental data to confirm the structure.
Furthermore, these calculations can elucidate electronic properties by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. While specific studies on "3-(2-Aminoethyl)piperidine-1-carboxamide" were not detailed, this standard methodology is directly applicable for its structural and electronic characterization.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(2-Aminoethyl)piperidine-1-carboxamide, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the ethyl side chain, and the amine and amide groups. The N-acyl group on the piperidine nitrogen influences the chemical shifts of the adjacent ring protons (at C2 and C6), often causing them to appear as complex, broadened multiplets due to restricted rotation around the amide C-N bond. researchgate.netnih.gov The protons of the piperidine ring itself typically appear in the 1.5-3.5 ppm range. hmdb.ca
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxamide group is typically observed far downfield (around 160-170 ppm). nih.gov Carbons adjacent to the nitrogen atoms (C2, C6, and those in the ethyl chain) would appear in the 40-60 ppm range. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts The following table is a generalized prediction based on typical values for similar structural motifs.
| Atom Position | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxamide (-CONH₂) | ¹H NMR | 5.0 - 8.0 | Two broad signals, exchangeable with D₂O |
| Amine (-CH₂NH₂) | ¹H NMR | 1.5 - 3.0 | Broad signal, exchangeable with D₂O |
| Piperidine Ring (C2-H, C6-H) | ¹H NMR | ~3.5 - 4.5 | Adjacent to N-carboxamide |
| Piperidine Ring (C3-H, C4-H, C5-H) | ¹H NMR | ~1.2 - 2.0 | Aliphatic region |
| Ethyl Chain (-CH₂CH₂-) | ¹H NMR | ~2.5 - 3.0 | Aliphatic region |
| Carboxamide (C=O) | ¹³C NMR | ~165 - 175 | Carbonyl carbon |
| Piperidine Ring (C2, C6) | ¹³C NMR | ~40 - 50 | Adjacent to N-carboxamide |
| Piperidine Ring (C3, C4, C5) | ¹³C NMR | ~20 - 40 | Aliphatic region |
| Ethyl Chain (-CH₂CH₂-) | ¹³C NMR | ~30 - 50 | Aliphatic region |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target compound, characteristic absorption bands would confirm the presence of the amine and amide groups. Data from the structurally related piperidine-3-carboxamide provides a reference for expected frequencies. nist.gov
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine & Amide (N-H) | Stretch | 3100 - 3500 (often two bands) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| Amide (C=O) | Stretch | 1630 - 1680 (Amide I band) |
| Amide (N-H) | Bend | 1550 - 1640 (Amide II band) |
| C-N | Stretch | 1000 - 1350 |
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Using a technique like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) experiments would induce fragmentation, with likely cleavage points being the amide bond, the ethyl side chain, and fragmentation of the piperidine ring itself. researchgate.net The fragmentation pattern helps to confirm the connectivity of the different parts of the molecule. nist.gov
Chromatographic Purity and Separation Techniques (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture and then provides mass identification for each component. It is the primary method for assessing the purity of a compound and for quantifying it in complex matrices. alternative-therapies.comnih.gov
A typical method for a polar, basic compound like this compound would involve reverse-phase high-performance liquid chromatography (HPLC). The separation would be achieved on a C18 column, using a mobile phase consisting of a mixture of an aqueous buffer (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Following separation, the eluent is directed into a mass spectrometer, which serves as a highly specific and sensitive detector, confirming the identity of the main peak and any impurities. researchgate.net The method's high sensitivity allows for the detection of trace-level impurities. nih.gov
Interactive Data Table: Typical LC-MS Parameters
| Parameter | Typical Condition |
|---|---|
| LC Column | Reverse-Phase C18 (e.g., Atlantis C18, 5 µm, 3.9x100 mm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min nih.gov |
| Column Temperature | 25 - 40 °C nih.gov |
| Detection | Mass Spectrometry (e.g., ESI in positive ion mode) |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is the gold standard for establishing the absolute configuration of chiral centers and for detailed conformational analysis.
For this compound, which has a chiral center at the C3 position of the piperidine ring, X-ray analysis of a single enantiomer would definitively establish its R or S configuration. Furthermore, the analysis would confirm the preferred conformation of the six-membered piperidine ring. Substituted piperidine rings typically adopt a stable chair conformation to minimize torsional and steric strain. ias.ac.in It is expected that the bulky 2-aminoethyl substituent at the C3 position would preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on C5. rsc.orgacs.org While a crystal structure for the target compound is not publicly available, analyses of similarly substituted piperidines have consistently confirmed this conformational preference. nih.gov
Permeability Assays (e.g., Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier)
Permeability assays are crucial in drug discovery to predict a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common, high-throughput in vitro tool used to estimate passive transcellular diffusion. wikipedia.org
The PAMPA-BBB model specifically assesses a compound's potential to cross into the central nervous system. nih.gov The assay uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to mimic the BBB's lipid membrane. ualberta.carsc.org The compound is added to a donor well, and after an incubation period, the amount that has diffused through the artificial membrane into the acceptor well is quantified, typically by LC-MS. The resulting effective permeability (Pe) value is used to classify compounds as having low, medium, or high BBB penetration potential. nih.gov For piperidine derivatives, factors such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors are key determinants of permeability. nih.gov
Interactive Data Table: PAMPA-BBB Permeability Classification
| Classification | Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted In Vivo Brain Penetration |
|---|---|---|
| High Permeability | > 4.0 | CNS + (High) |
| Medium Permeability | 2.0 - 4.0 | CNS +/- (Variable) |
| Low Permeability | < 2.0 | CNS - (Low/None) |
Thermal Gravimetric Analysis for Structural Insights
Thermal Gravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature. It is used to study a material's thermal stability and composition. A TGA experiment provides a curve showing mass loss versus temperature.
For a compound like this compound, TGA can be used to:
Determine Thermal Stability: The onset temperature of decomposition indicates the upper limit of the compound's thermal stability. Studies on related cyclic amines like piperazine (B1678402) have been used to establish their stability under thermal stress. utexas.edu
Identify Solvates or Hydrates: An initial mass loss at a relatively low temperature (typically below 120°C) can indicate the presence of bound solvent (e.g., water or organic solvent from crystallization), which can be quantified from the percentage of mass lost.
Analyze Decomposition Profile: The shape of the TGA curve and the temperatures of subsequent mass loss events can provide insights into the decomposition mechanism of the molecule.
While specific TGA data for this compound is not available, such analysis is a standard part of the solid-state characterization of new chemical entities.
Future Research Directions and Therapeutic Potential of 3 2 Aminoethyl Piperidine 1 Carboxamide
Design of Next-Generation Analogues with Improved Biological Profiles
The design of next-generation analogues of 3-(2-Aminoethyl)piperidine-1-carboxamide will be guided by established structure-activity relationships (SAR) within the broader class of piperidine (B6355638) derivatives. Key to this endeavor is the systematic modification of its core structure to enhance potency, selectivity, and pharmacokinetic properties.
One promising avenue involves the exploration of stereochemistry. The piperidine ring in this compound contains a chiral center at the C3 position. It has been demonstrated with other piperidine-based compounds that different enantiomers can exhibit significantly different biological activities and potencies. For instance, in a series of piperidine carboxamide inhibitors of the Plasmodium falciparum proteasome, the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer. nih.gov Similarly, the (S)-configuration at the C3 position of a piperidine derivative was found to be critical for its biological activity. vulcanchem.com Therefore, the synthesis and evaluation of enantiomerically pure forms of this compound and its derivatives will be a crucial step in developing more effective therapeutic agents.
Further modifications can be made to the various functional groups of the molecule. The primary amine of the aminoethyl side chain, the carboxamide group at the 1-position, and the piperidine ring itself are all amenable to chemical derivatization. For example, in a series of 4-(2-aminoethyl)piperidine derivatives developed as σ1 receptor ligands, methylation of the piperidine nitrogen led to a significant increase in σ1 receptor affinity compared to the unsubstituted analogue. d-nb.info This suggests that N-alkylation or N-acylation of the piperidine nitrogen in this compound could modulate its biological activity.
The carboxamide moiety also presents an opportunity for modification. Structure-activity relationship studies on piperidine-3-carboxamide derivatives have shown that the nature of the substituents on the carboxamide nitrogen can greatly influence biological activity. nih.gov Exploration of a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, could lead to the discovery of analogues with improved potency and selectivity for specific biological targets.
The following table summarizes key SAR findings from related piperidine derivatives that could inform the design of next-generation this compound analogues:
| Structural Modification | Observation in Related Piperidine Derivatives | Potential Impact on this compound Analogues |
| Stereochemistry | The (S)-enantiomer of a piperidine carboxamide was 100-fold more potent as a proteasome inhibitor. nih.gov | Synthesis and evaluation of pure enantiomers could lead to more potent and selective compounds. |
| Piperidine N-substitution | N-methylation of a 4-(2-aminoethyl)piperidine increased σ1 receptor affinity. d-nb.info | N-alkylation or N-acylation could modulate target binding and pharmacokinetic properties. |
| Carboxamide Substituents | The nature of the N-substituent on the piperidine-3-carboxamide core is critical for antimelanoma activity. nih.gov | A diverse library of carboxamide derivatives could yield analogues with improved biological profiles. |
| Aminoethyl Side Chain | Replacement of the aminoethyl group with a hydroxyethyl (B10761427) group in a related compound reduced sigma-1 affinity by 60%. vulcanchem.com | Modification of the aminoethyl side chain could fine-tune target interactions. |
Advanced Synthetic Strategies for Complex Piperidine-Based Derivatives
The synthesis of complex, highly substituted piperidine derivatives is an active area of research in organic chemistry. ajchem-a.com Traditional methods for the synthesis of 3-aminopiperidine derivatives often suffer from low yields, the need for harsh reagents, and expensive protocols. ajchem-a.com Modern synthetic methodologies offer more efficient and versatile routes to these valuable building blocks and their derivatives.
One advanced strategy involves the use of multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and can be used to rapidly generate libraries of diverse piperidine derivatives for biological screening. mdpi.com
Another powerful approach is the use of catalytic methods, such as transition metal-catalyzed cross-coupling and C-H activation reactions. These methods enable the direct introduction of a wide range of functional groups onto the piperidine ring with high levels of regio- and stereoselectivity. For example, rhodium-catalyzed hydrogenation has been used to synthesize 3-substituted piperidines. mdpi.com
The development of novel cyclization strategies is also crucial for the efficient synthesis of the piperidine core. Recent advances include radical-mediated amine cyclizations and iron-catalyzed reductive amination, which provide access to a variety of substituted piperidines under mild conditions. mdpi.com
A particularly elegant approach to enantiomerically pure 3-substituted piperidines involves starting from readily available chiral building blocks, such as amino acids. For instance, a facile synthesis of 3-(N-Boc amino) piperidine derivatives has been developed starting from L-glutamic acid. ajchem-a.com This strategy ensures the stereochemical integrity of the final product and avoids the need for chiral resolution.
These advanced synthetic methods will be instrumental in the construction of novel analogues of this compound with greater structural complexity and diversity, ultimately facilitating the discovery of new therapeutic agents.
Applications in Chemical Biology and Pharmacological Probe Development
While direct applications of this compound as a chemical probe have not been extensively reported, its structural features make it an attractive scaffold for the development of such tools. Chemical probes are essential for dissecting biological pathways and validating drug targets.
A key requirement for a good chemical probe is the ability to be readily modified for the attachment of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. The primary amine of the 2-aminoethyl side chain of this compound provides a convenient handle for such modifications without significantly altering the core pharmacophore.
For example, if a derivative of this compound is found to have potent and selective activity against a particular biological target, a fluorescently labeled version could be synthesized to visualize the localization of the target within cells. Similarly, a biotinylated analogue could be used for affinity purification of the target protein and its binding partners, helping to elucidate its function and interactions.
Furthermore, the development of photoaffinity probes based on this scaffold could be used to covalently label the target protein, allowing for its unambiguous identification. This is particularly valuable for targets that are difficult to purify or for which high-affinity ligands are not available.
The versatility of the this compound scaffold, combined with the power of modern synthetic chemistry, provides a solid foundation for the development of a new generation of chemical probes to explore complex biological systems.
Q & A
Q. What are the key considerations for synthesizing 3-(2-Aminoethyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., carbodiimide-mediated couplings) require cooling to 0–5°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethanol/water mixtures improve yield in crystallization .
- Catalysts : Triethylamine or titanium(IV) chloride accelerates amidation reactions .
Optimization Example :
Q. How is the structural conformation of this compound analyzed, and what techniques are critical for validation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments (e.g., piperidine ring protons at δ 1.4–3.2 ppm, amide NH at δ 6.8–7.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 200.2) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the amide group and adjacent substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer: Contradictions often arise from substituent effects on biological activity. Systematic approaches include:
- Electron-Withdrawing/Donating Group Analysis : Fluorine or methoxy groups alter electron density, affecting receptor binding (e.g., EC50 shifts from 50 nM to 500 nM) .
- Molecular Docking Simulations : Predict binding modes with targets (e.g., serotonin receptors) using software like AutoDock Vina. Compare results with experimental IC50 values .
- Meta-Analysis : Aggregate data from analogs (e.g., N-(4-fluorophenyl) derivatives) to identify trends in logP and IC50 correlations .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in neurological targets?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., -ketanserin for 5-HT2A receptors) quantify affinity (Ki) .
- Calcium Flux Assays : Measure intracellular Ca<sup>2+</sup> changes in HEK293 cells expressing GPCRs to assess functional activity .
- Knockout Models : Use CRISPR/Cas9-modified cell lines to confirm target specificity (e.g., loss of activity in 5-HT2A<sup>-/-</sup> cells) .
Q. How should researchers design experiments to address discrepancies in metabolic stability data across in vitro and in vivo models?
Methodological Answer:
- In Vitro Hepatocyte Assays : Compare metabolic half-life (t1/2) in human vs. rat microsomes. Adjust for interspecies CYP450 isoform differences (e.g., CYP3A4 vs. CYP2D6) .
- Pharmacokinetic Profiling : Administer compound intravenously/orally in rodents. Calculate AUC and clearance rates. Use LC-MS/MS to detect metabolites (e.g., hydroxylated or glucuronidated forms) .
- Cross-Species Validation : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing from animal data .
Q. Data Contradiction Analysis Example :
| Model | t1/2 (h) | Major Metabolite |
|---|---|---|
| Human Liver Microsomes | 2.1 | Hydroxylated |
| Rat In Vivo | 4.8 | Glucuronide |
| Resolution : Species-specific CYP450 activity and phase II enzyme expression explain variance. Adjust dosing regimens accordingly . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
